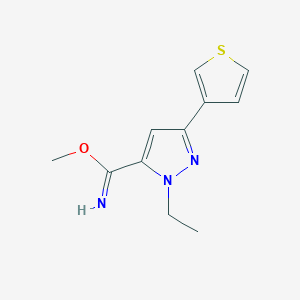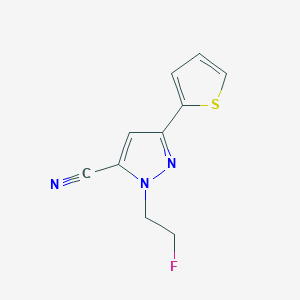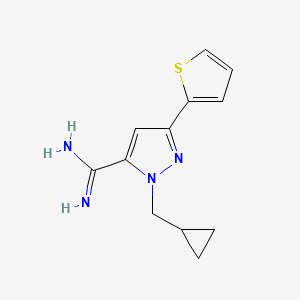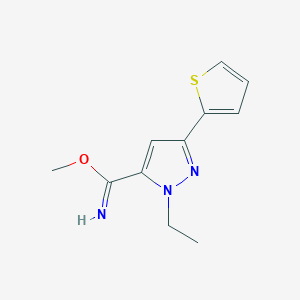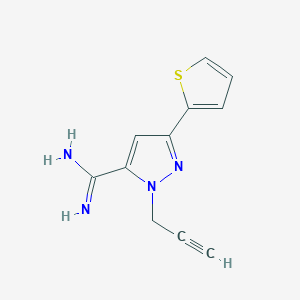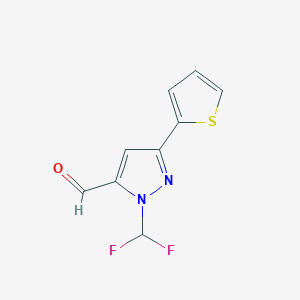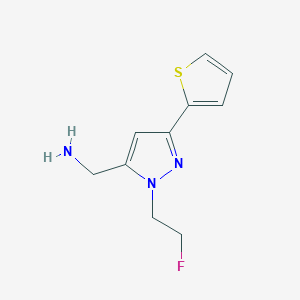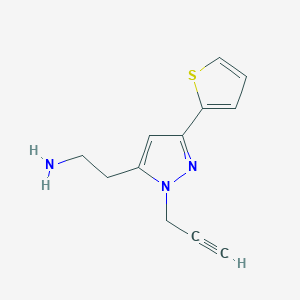![molecular formula C10H13ClN2O3 B1481787 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098103-04-7](/img/structure/B1481787.png)
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
描述
Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . Substituted derivatives are also called pyrroles .
Synthesis Analysis
Pyrrole synthesis involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of pyrrole compounds can be analyzed using various methods. For example, the structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrrole compounds undergo various chemical reactions. For instance, N-substituted pyrroles can be synthesized via the aerobic oxidative coupling of diols and a broad range of primary amines . Another reaction involves the N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride .科学研究应用
Medicinal Chemistry: Synthesis of Alkaloids
Pyrrole derivatives are known to act as dienes in cycloaddition reactions, which are pivotal in synthesizing complex natural products, including alkaloids . Alkaloids, such as tropanes, possess significant pharmacological properties and have been used as medicines for centuries. The compound could potentially be utilized in the synthesis of these bioactive molecules, contributing to the development of new therapeutic agents.
Organic Synthesis: Cycloaddition Reactions
The structure of “5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” suggests its utility in (3+2) cycloaddition reactions . These reactions are instrumental in constructing tricyclic structures that are prevalent in many biologically active compounds. Its application in this domain could lead to the development of novel organic synthesis methodologies.
Industrial Applications: Chemical Intermediates
In the industrial sector, pyrrole derivatives can serve as chemical intermediates in the synthesis of more complex molecules . The compound could be used in the production of materials like pharmaceuticals, agrochemicals, and dyes, where the pyrrole moiety is a critical component of the final product.
Analytical Chemistry: Chromophoric Agents
Pyrrole derivatives are known for their chromophoric properties, which can be exploited in analytical chemistry for detecting and quantifying substances . The compound could be used to develop new analytical reagents or indicators that change color in the presence of specific analytes.
Material Science: Conductive Polymers
Pyrroles form the basis for the synthesis of conductive polymers, which are used in electronic devices . The compound’s structure could be modified to enhance its electrical conductivity, making it suitable for use in advanced materials, such as organic semiconductors or photovoltaic cells.
作用机制
Pyrrole derivatives represent a group of condensed heterocyclic compounds that are part of a number of biologically active molecules . They are often used in medicinal and pharmaceutical chemistry . The synthesis of these compounds can involve various methods such as annulation of the pyran ring, annulation of the pyrrole fragment, as well as cascade heterocyclizations .
属性
IUPAC Name |
5-(3-chloropropanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-12-9(15)6-4-13(8(14)2-3-11)5-7(6)10(12)16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHNTGFYUOUDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





